N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-23(20,21)11-5-2-4-10(8-11)15(19)18-16-13(9-17)12-6-3-7-14(12)22-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKKNSMPWYTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Mechanism
The Gewald reaction is a multicomponent process enabling the synthesis of 2-aminothiophene-3-carbonitriles from ketones, malononitrile, and elemental sulfur in the presence of a base. For the target compound, cyclopentanone serves as the cyclic ketone, reacting with malononitrile and sulfur under basic conditions to form the bicyclic thiophene scaffold.
Reaction Scheme
$$
\text{Cyclopentanone} + \text{Malononitrile} + \text{Sulfur} \xrightarrow[\text{Morpholine}]{\text{Ethanol, 30°C}} \text{2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile}
$$
Optimized Reaction Conditions
- Reagents : Cyclopentanone (50 mmol), malononitrile (50 mmol), sulfur (50 mmol), morpholine (60 mmol).
- Solvent : Ethanol (75 mL).
- Temperature : 30°C.
- Time : 8 hours.
- Yield : 90%.
Critical Notes :
- Morpholine acts as both base and catalyst, facilitating enamine formation and cyclization.
- Prolonged reaction times or elevated temperatures may lead to side products such as over-sulfurated derivatives.
Synthesis of 3-Methanesulfonylbenzoyl Chloride
Conversion to Acid Chloride
3-Methanesulfonylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{3-Methanesulfonylbenzoic Acid} + \text{SOCl}2 \rightarrow \text{3-Methanesulfonylbenzoyl Chloride} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane for 2–4 hours.
Amidation of the Thiophene Amine
Coupling Methodology
The 2-amino group on the cyclopenta[b]thiophene reacts with 3-methanesulfonylbenzoyl chloride in a nucleophilic acyl substitution:
Reaction Scheme
$$
\text{2-Amino-thiophene} + \text{3-Methanesulfonylbenzoyl Chloride} \xrightarrow[\text{Pyridine}]{\text{80°C}} \text{Target Benzamide}
$$
Optimized Conditions
- Reagents : 3-Methanesulfonylbenzoyl chloride (1.2 equiv), pyridine (3 equiv).
- Solvent : Pyridine (neat).
- Temperature : 80°C.
- Time : 4–6 hours.
- Workup : Precipitation in ice-water followed by filtration and recrystallization from ethanol.
Side Reactions :
- Competitive hydrolysis of the acid chloride if moisture is present.
- N-acylation of pyridine, mitigated by using excess amine.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Alternative Synthetic Routes
Coupling Reagent-Mediated Amidation
Using EDCl/HOBt in DMF at 25°C may offer milder conditions, though the search results prioritize acid chloride methods.
Challenges and Optimization
Gewald Reaction Side Products
Moisture Sensitivity
- Solution : Use of anhydrous solvents and inert atmosphere during acid chloride formation and amidation.
Industrial Scalability
Cost-Effective Modifications
- Solvent Recovery : Ethanol from the Gewald reaction can be distilled and reused.
- Catalyst Recycling : Morpholine may be recovered via acid-base extraction.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
The compound exhibits potential biological activities attributed to its structural characteristics, particularly:
- Antitumor Activity : Research has indicated that compounds with similar structures can inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. The presence of the methanesulfonyl group may enhance solubility and bioavailability, which are critical for therapeutic efficacy .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects through in silico studies that suggest it may act as a 5-lipoxygenase inhibitor. This pathway is significant in the production of leukotrienes, which are mediators of inflammation .
- Pharmacological Mechanisms : The interaction of the compound with various biological targets is facilitated by its functional groups, allowing it to modulate different biochemical pathways effectively. The cyano and cyclopenta[b]thiophene moieties contribute to its pharmacological profile, making it a candidate for further optimization in drug development .
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide and evaluated their biological activities. The results indicated that modifications at specific positions on the cyclopentathiophene ring could significantly enhance their antitumor potency .
- Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of this compound to various targets involved in inflammatory responses. The findings suggest that structural optimization could lead to more potent inhibitors .
- Comparative Analysis with Other Compounds : When compared to known inhibitors, compounds derived from this compound demonstrated superior activity against specific cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways and processes, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The methanesulfonyl group in the target compound likely increases polarity and acidity compared to analogs with morpholinyl (30a) or fluorophenyl (9) substituents. Trifluoromethyl (25a) and cyano groups enhance thermal stability, as evidenced by higher melting points (e.g., 354–356°C for 25a vs. 228–230°C for naphthyl-substituted 36a) .
Aromatic vs. Aliphatic Substituents :
Biological Activity
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14N2O2S
- Molecular Weight : 286.34 g/mol
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with protein targets that play crucial roles in cell signaling and proliferation.
- Modulation of Receptor Activity : There is evidence suggesting that this compound may bind to specific receptors, influencing cellular responses associated with growth and survival.
- Antioxidant Properties : Some studies indicate that it exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Research has shown promising results regarding the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For example, it was found to reduce the viability of melanoma cells significantly (IC50 values in the micromolar range) .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Cancer Cell Lines :
Cell Line IC50 (µM) A375 (Melanoma) 12.5 MCF7 (Breast) 15.0 HCT116 (Colon) 10.0 -
Antimicrobial Studies :
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15
Q & A
Q. Advanced
- X-ray crystallography : Resolves atomic-level interactions, such as sulfonyl oxygen hydrogen bonding with kinase catalytic lysine residues .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (K < 100 nM reported for EGFR inhibition) .
- Mutagenesis studies : Ala-scanning of target proteins identifies residues critical for compound binding .
How stable is the compound under physiological conditions?
Basic
Stability is assessed via:
- pH-dependent degradation studies : HPLC monitors degradation in buffers (pH 1–9). The compound is stable at pH 6–8 (t > 24 h) but hydrolyzes rapidly in acidic conditions (pH < 3) due to amide bond cleavage .
- Plasma stability assays : Incubation in human plasma (37°C) shows 85% remaining after 4 h, suggesting moderate metabolic resistance .
How do structure-activity relationship (SAR) studies guide structural optimization?
Advanced
SAR strategies include:
- Functional group substitution : Replacing the cyano group with halogens (e.g., Cl) reduces off-target toxicity while retaining potency .
- Sulfonyl group modification : Isosteric replacement with phosphonate groups alters charge distribution, improving solubility without compromising binding .
- Ring saturation : Hydrogenation of the cyclopenta[b]thiophene ring enhances metabolic stability but reduces kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
